2-Propenenitrile, 2,3,3-trifluoro-

Description

Contextualization within Fluorinated Organic Chemistry

The field of organofluorine chemistry, which studies compounds containing carbon-fluorine bonds, is of significant interest across academic and industrial research, from pharmaceuticals and agrochemicals to advanced materials. wiley.comwikipedia.org The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties compared to their non-fluorinated analogues. wiley.comtandfonline.com

Key characteristics that fluorine imparts include:

High Electronegativity: Fluorine is the most electronegative element, which can alter the electron distribution within a molecule, impacting its reactivity, pKa, and dipole moment. tandfonline.comnumberanalytics.com

Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of about 485 kJ/mol. wikipedia.orgchimia.ch This high bond strength contributes to the enhanced thermal and chemical stability of fluorinated compounds. wikipedia.orgepa.gov

Steric Size: The van der Waals radius of fluorine (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing fluorine to replace hydrogen in a molecule without significant steric changes. tandfonline.comepa.gov

Lipophilicity: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can enhance its membrane permeability and bioavailability. tandfonline.comnumberanalytics.com

These unique properties have led to the widespread use of fluorinated compounds in many commercially successful products. wiley.com The synthesis of such compounds, however, often requires specialized techniques due to the challenges associated with forming the carbon-fluorine bond. wikipedia.orgharvard.edu

Significance in Contemporary Chemical Research

2-Propenenitrile, 2,3,3-trifluoro- holds considerable significance in modern chemical research primarily as a versatile building block for the synthesis of more complex fluorinated molecules. ontosight.aiontosight.ai The presence of both a reactive nitrile group and fluorine atoms makes it a valuable intermediate for creating novel pharmaceuticals, agrochemicals, and high-performance polymers. ontosight.ai

In the pharmaceutical industry, the incorporation of fluorine is a well-established strategy to improve the metabolic stability and binding affinity of drug candidates. tandfonline.comchimia.ch Fluorinated compounds constitute a significant portion of existing and newly developed drugs. nih.gov Similarly, in agrochemical research, fluorination can lead to more potent and stable pesticides. chimia.ch

The unique electronic properties of 2-Propenenitrile, 2,3,3-trifluoro- also make it a candidate for the development of advanced materials. Fluoropolymers, known for their chemical resistance and thermal stability, are used in a wide array of applications, including coatings, membranes, and components for electronic devices. numberanalytics.comresearchgate.net

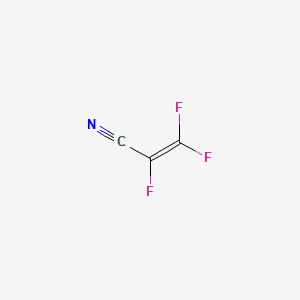

Structural Attributes and Reactivity Profile Overview

The structure of 2-Propenenitrile, 2,3,3-trifluoro- consists of a three-carbon propenenitrile backbone with three fluorine atoms attached to the second and third carbon atoms. ontosight.ai This trifluoro-substitution significantly influences its electronic and steric properties when compared to non-fluorinated acrylonitrile (B1666552). The strong electron-withdrawing nature of the fluorine atoms creates an electron-deficient carbon-carbon double bond. epa.gov

This electronic characteristic dictates its reactivity profile. The double bond in polyfluorinated olefins, such as this one, is susceptible to attack by nucleophiles. epa.gov Furthermore, the nitrile group (C≡N) is a reactive functional group that can undergo various chemical transformations. For instance, it can be hydrolyzed under acidic or basic conditions to form carboxylic acids. The fluorine substituents on the adjacent carbons can influence the reaction pathways by stabilizing intermediates.

The combination of these structural features—a reactive double bond and a versatile nitrile group, all influenced by the presence of fluorine—makes 2-Propenenitrile, 2,3,3-trifluoro- a highly reactive and useful compound in organic synthesis.

Interactive Data Tables

Table 1: Chemical Identity of 2-Propenenitrile, 2,3,3-trifluoro-

| Property | Value | Source |

| IUPAC Name | 2-Propenenitrile, 2,3,3-trifluoro- | nist.gov |

| Synonyms | Perfluoroacrylonitrile, Trifluoroacrylonitrile, CF2=CFCN | nist.gov |

| CAS Number | 433-43-2 | nist.gov |

| Molecular Formula | C₃F₃N | nist.gov |

| Molecular Weight | 107.0340 g/mol | nist.gov |

Table 2: Physical Properties of 2-Propenenitrile, 2,3,3-trifluoro-

| Property | Value | Source |

| Appearance | Colorless liquid | ontosight.ai |

| Boiling Point | 64-65°C | ontosight.ai |

| Melting Point | -20°C | ontosight.ai |

| Solubility | Soluble in organic solvents, insoluble in water | ontosight.ai |

Structure

3D Structure

Properties

CAS No. |

433-43-2 |

|---|---|

Molecular Formula |

C3F3N |

Molecular Weight |

107.03 g/mol |

IUPAC Name |

2,3,3-trifluoroprop-2-enenitrile |

InChI |

InChI=1S/C3F3N/c4-2(1-7)3(5)6 |

InChI Key |

KDUAIKFAYXQCMF-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(=C(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propenenitrile, 2,3,3 Trifluoro

Direct Fluorination Routes

Direct fluorination methodologies aim to introduce fluorine atoms into a pre-existing propenenitrile backbone. This approach is often challenging due to the reactivity of the carbon-carbon double bond and the need for highly selective fluorinating agents.

Electrophilic fluorinating agents are a cornerstone of modern organofluorine chemistry. Among these, N-fluorodiazabicyclo[2.2.2]octane salts, such as Selectfluor, are widely used due to their relative stability, ease of handling, and high reactivity. The synthesis of 2-Propenenitrile, 2,3,3-trifluoro- via this route would likely involve the fluorination of a suitable partially fluorinated or non-fluorinated propenenitrile precursor.

Research on the fluorination of various nitrile compounds has demonstrated that Selectfluor can effectively introduce fluorine under mild conditions. For these reactions to be successful, the presence of a base is often crucial to generate a carbanion or enolate intermediate, which then attacks the electrophilic fluorine of the reagent. The general mechanism involves the deprotonation of a carbon alpha to the nitrile group, followed by quenching with the electrophilic fluorine source. For a substrate like acrylonitrile (B1666552), multiple fluorination steps would be necessary to achieve the trifluorinated product.

A plausible reaction scheme starting from acrylonitrile would involve a series of fluorination and dehydrofluorination steps, or the fluorination of a pre-existing fluorinated alkene. The direct trifluorination of the double bond of acrylonitrile is a complex transformation that would require careful control to avoid polymerization and other side reactions.

The efficiency and selectivity of direct fluorination are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, the nature and stoichiometry of the base, the reaction temperature, and the duration of the reaction.

Solvent Effects: The choice of solvent can significantly influence the outcome of fluorination reactions. While polar aprotic solvents like acetonitrile (B52724) are commonly used, it is important to note that some solvents can react exothermically with powerful fluorinating agents like Selectfluor. nih.gov For instance, DMF, pyridine, and DMSO are known to react rapidly and should be used with caution. nih.gov The use of aqueous media has also been explored as a greener alternative for some Selectfluor-mediated fluorinations. nih.gov

Base and Temperature: The selection of an appropriate base and its stoichiometry is critical. google.com The base must be strong enough to deprotonate the substrate without causing unwanted side reactions. The reaction temperature is another key variable; lower temperatures are often employed to control the exothermicity of the reaction and improve selectivity.

The optimization of such a multi-step fluorination process would involve a systematic study of these parameters at each stage to maximize the yield of the desired 2,3,3-trifluoro- derivative. Below is an illustrative table representing a hypothetical optimization study for a single fluorination step in the synthesis.

| Entry | Fluorinating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Selectfluor (1.2) | NaH (1.2) | THF | 0 | 4 | 45 |

| 2 | Selectfluor (1.2) | KHMDS (1.2) | THF | -78 to 0 | 4 | 65 |

| 3 | Selectfluor (1.5) | KHMDS (1.5) | THF | -78 to 0 | 4 | 72 |

| 4 | Selectfluor (1.5) | KHMDS (1.5) | Acetonitrile | -40 to 0 | 6 | 68 |

| 5 | Selectfluor (1.5) | DBU (1.5) | THF | -78 to 0 | 4 | 55 |

This table is for illustrative purposes and represents a hypothetical optimization study.

Alternative Synthetic Pathways

Given the complexities of direct fluorination, alternative synthetic strategies are often explored. These routes typically involve constructing the fluorinated nitrile from different starting materials.

One plausible alternative is the dehydrohalogenation of a saturated precursor, such as 2,3,3,3-tetrafluoropropionitrile. The elimination of hydrogen fluoride (B91410) (HF) from this saturated nitrile would introduce the required double bond. This type of reaction is commonly catalyzed by a base or can occur under thermal conditions. The synthesis of related fluoroalkenes via dehydrofluorination over metal oxide catalysts has been documented, suggesting the viability of this approach. researchgate.net

Another potential pathway involves the dehydration of a corresponding amide, specifically 2,3,3,trifluoroacrylamide. The conversion of amides to nitriles is a standard transformation in organic synthesis, typically achieved using dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). A patent describes the synthesis of fluorinated nitriles from fluoro-amides, which are in turn prepared from fluoro-esters. researchgate.net This multi-step process provides an alternative to direct fluorination of the nitrile itself.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact and improve safety.

For the synthesis of 2-Propenenitrile, 2,3,3-trifluoro-, green approaches could include:

Use of Greener Solvents: As mentioned, the use of water as a solvent for fluorinations with agents like Selectfluor is a significant green improvement. nih.gov Supercritical fluids or solvent-free conditions also represent more environmentally benign alternatives to traditional volatile organic solvents.

Catalytic Methods: The development of catalytic dehydrofluorination methods, as opposed to stoichiometric base-mediated eliminations, would reduce waste and improve atom economy. Research into solid acid or base catalysts that can be easily recovered and recycled is a key area of interest.

Chemoenzymatic Synthesis: While still a developing field for small fluorinated molecules, chemoenzymatic methods offer the potential for highly selective syntheses under mild, aqueous conditions. The use of enzymes to perform key bond-forming or functional group transformation steps could provide a sustainable route to fluorinated building blocks.

Reaction Chemistry of 2 Propenenitrile, 2,3,3 Trifluoro

Polymerization Processes

Specific studies detailing the anionic homopolymerization of 2-Propenenitrile, 2,3,3-trifluoro- are not available in the reviewed literature. Anionic polymerization is a chain-growth polymerization that involves an anionic propagating species. wikipedia.orgyoutube.com For comparison, the anionic polymerization of acrylonitrile (B1666552) is well-documented and can be initiated by organometallic compounds like lithium amides, often in polar aprotic solvents such as dimethylformamide. researchgate.net This process can lead to the formation of high molecular weight polyacrylonitrile (B21495) with a narrow molecular weight distribution under controlled conditions. researchgate.netgoogle.com

There is no specific information available on the radical homopolymerization of 2-Propenenitrile, 2,3,3-trifluoro-. Radical polymerization is a widely used method for synthesizing polymers from vinyl monomers, proceeding through initiation, propagation, and termination steps involving free radical species. youtube.comyoutube.com For the related monomer, acrylonitrile, radical polymerization is a common industrial process. researchgate.netsmolecule.com

No dedicated research on the radiation-induced homopolymerization of 2-Propenenitrile, 2,3,3-trifluoro- was found. Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays or electron beams, to generate radical or ionic species that initiate polymerization. ichtj.waw.plnih.gov This method has been applied to various fluorinated monomers, including trifluorochloroethylene. osti.gov

Specific research detailing the copolymerization of 2-Propenenitrile, 2,3,3-trifluoro- with olefinic monomers such as α-olefins, vinylidene difluoride, or methyl methacrylate (B99206) could not be located in the available literature.

For context, extensive research has been conducted on the copolymerization of other fluorinated monomers with this class of comonomers:

α-Olefins : The copolymerization of propylene (B89431) with higher α-olefins has been studied using metallocene catalysts to produce polypropylene-based elastomers. mdpi.com

Vinylidene Difluoride (VDF) : VDF has been copolymerized with various monomers, including 2,3,3,3-tetrafluoroprop-1-ene via organometallic-mediated radical copolymerization mdpi.com, and with trifluoroethylene (B1203016) to create copolymers with specific ferroelectric properties. rsc.org Methods for producing terpolymers of VDF, trifluoroethylene, and a more reactive third monomer like 1,1-chlorofluoro ethylene (B1197577) have also been developed. google.com

Methyl Methacrylate (MMA) : MMA is a versatile monomer used in numerous copolymerization reactions to create materials with a wide range of properties, including transparency and flexibility. nih.gov It has been copolymerized with other fluorinated acrylates, but specific studies involving 2-Propenenitrile, 2,3,3-trifluoro- are absent.

Stereochemical Control in Polymerization

Polymer Microstructure Analysis

The microstructure of a polymer, including its tacticity and the presence of defects, can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. For fluorinated polymers, ¹⁹F NMR is a particularly powerful tool. The chemical shifts of the fluorine atoms are highly sensitive to their local chemical environment, providing detailed information about monomer sequencing and stereochemistry. ubc.ca Analysis of the ¹⁹F NMR spectrum of poly(2,3,3-trifluoroacrylonitrile) would be essential for characterizing its microstructure and understanding the polymerization mechanism.

Addition Reactions

The electron-deficient nature of the carbon-carbon double bond and the nitrile carbon in 2-Propenenitrile, 2,3,3-trifluoro- makes them susceptible to nucleophilic attack.

Nucleophilic Additions to the Nitrile Moiety

The nitrile group (C≡N) is inherently electrophilic at the carbon atom. Nucleophiles can add to this carbon, leading to the formation of various functional groups. The reaction is often catalyzed by acid or base. In the case of 2-Propenenitrile, 2,3,3-trifluoro-, the strong electron-withdrawing effect of the fluorine atoms would further enhance the electrophilicity of the nitrile carbon, making it more reactive towards nucleophiles compared to non-fluorinated acrylonitriles. However, specific studies detailing the nucleophilic addition reactions to the nitrile moiety of 2-Propenenitrile, 2,3,3-trifluoro- are not widely reported. General reactions of nitriles include hydrolysis to carboxylic acids or amides, and addition of Grignard reagents to form ketones after hydrolysis.

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-propenenitrile, 2,3,3-trifluoro- is significantly deactivated towards electrophilic attack. This is a consequence of the strong electron-withdrawing effects of both the nitrile (-CN) group and the three fluorine atoms. These groups pull electron density away from the C=C double bond, making it less nucleophilic and therefore less reactive towards electrophiles. chemistrystudent.comchemistrysteps.comfiveable.me

In a typical electrophilic addition reaction, an electrophile is attracted to the electron-rich π-bond of an alkene. libretexts.orglibretexts.org However, in 2-propenenitrile, 2,3,3-trifluoro-, the inductive effect of the fluorine atoms and the resonance and inductive effects of the nitrile group diminish the electron density of the π-bond to a large extent. Consequently, reactions with common electrophiles like hydrogen halides (HX) or halogens (X₂) are expected to be sluggish and require harsh reaction conditions, if they proceed at all.

Should an electrophilic addition occur, it would be expected to follow Markovnikov's rule, where the electrophile (e.g., H⁺ from HX) adds to the carbon atom that results in the more stable carbocation intermediate. libretexts.orgwikipedia.org In this molecule, addition of an electrophile to the C3 carbon (bearing two fluorine atoms) would be favored as the resulting carbocation at C2 would be somewhat stabilized by the adjacent nitrile group, although destabilized by the fluorine atom.

Table 1: General Electrophilic Addition Reactions and Expected Reactivity

| Reactant | General Product with Alkenes | Expected Reactivity with 2-Propenenitrile, 2,3,3-trifluoro- |

|---|---|---|

| HBr | Bromoalkane | Very low, requires forcing conditions |

| Br₂ | Dibromoalkane | Very low, likely requires a catalyst |

| H₂O/H⁺ | Alcohol | Very low, significant deactivation by F and CN groups |

Cycloaddition Reactions (e.g., Diels-Alder type)

In contrast to its inertness towards electrophiles, the electron-deficient nature of the double bond in 2-propenenitrile, 2,3,3-trifluoro- makes it an excellent dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. lu.seyoutube.com The reaction rate is generally enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com

Given the presence of the strongly electron-withdrawing nitrile and trifluoro-substituted groups, 2-propenenitrile, 2,3,3-trifluoro- is anticipated to be a highly reactive dienophile. It would readily react with electron-rich dienes to yield highly functionalized and fluorinated cyclohexene (B86901) derivatives.

Another important class of cycloadditions is the [3+2] cycloaddition, which involves a three-atom component (like a nitrone or an azide) and a two-atom component (the dipolarophile). Fluorinated alkenes are known to participate in such reactions. For instance, fluorinated nitrile imines, derived from trifluoroacetonitrile, have been shown to undergo [3+2] cycloadditions. researchgate.net It is plausible that 2-propenenitrile, 2,3,3-trifluoro- could act as a competent dipolarophile in reactions with various 1,3-dipoles.

Table 2: Expected Diels-Alder Reactivity

| Diene | Dienophile | Expected Product Type |

|---|---|---|

| 1,3-Butadiene | 2-Propenenitrile, 2,3,3-trifluoro- | Trifluorinated cyclohexene-carbonitrile |

| Cyclopentadiene | 2-Propenenitrile, 2,3,3-trifluoro- | Fluorinated bicyclic nitrile adduct |

| 2,3-Dimethyl-1,3-butadiene | 2-Propenenitrile, 2,3,3-trifluoro- | Dimethyl-substituted trifluorinated cyclohexene-carbonitrile |

Functional Group Transformations

Reactions of the Nitrile Group

The nitrile group in 2-propenenitrile, 2,3,3-trifluoro- is a versatile functional handle that can undergo a variety of transformations.

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding salts. chemguide.co.ukbyjus.com The reaction typically proceeds via an intermediate amide. libretexts.org For 2-propenenitrile, 2,3,3-trifluoro-, hydrolysis would lead to the formation of 2,3,3-trifluoroacrylic acid or its salt, while preserving the fluorinated double bond.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. commonorganicchemistry.comorganic-chemistry.org This would convert 2-propenenitrile, 2,3,3-trifluoro- into 2,3,3-trifluoroallyl-amine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of the intermediate imine yields a ketone. acs.orgacs.org For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1,1,2-trifluorobut-1-en-3-one. It has been noted that perfluoronitriles react with organomagnesium compounds more rapidly than their non-fluorinated counterparts. acs.org

Table 3: Key Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Base Hydrolysis | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Ketone |

Modifications of the Fluorinated Alkene Moiety

The vinylic fluorine atoms in 2-propenenitrile, 2,3,3-trifluoro- can potentially be substituted through nucleophilic vinylic substitution reactions, although such reactions are generally less common than nucleophilic aromatic substitutions. The high electron deficiency of the double bond may render it susceptible to attack by strong nucleophiles.

More synthetically useful modifications are likely to be achieved through transition metal-catalyzed cross-coupling reactions. These methods allow for the selective activation and functionalization of C-F bonds. nih.gov For instance, palladium-catalyzed reactions have been developed for the cross-coupling of perfluoroalkenes with various partners. mdpi.com Such a strategy could potentially be used to replace one of the fluorine atoms with an aryl, alkyl, or other functional group, providing access to a wide range of structurally diverse derivatives.

Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the functionalization of fluorinated molecules like 2-propenenitrile, 2,3,3-trifluoro-. escholarship.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are prominent methods for forming new carbon-carbon bonds. youtube.comnih.govyoutube.comyoutube.com These reactions could potentially be applied to substitute one of the vinylic fluorine atoms. For example, a palladium(0) catalyst could facilitate the oxidative addition into a C-F bond, followed by transmetalation with an organoboron or organotin reagent and subsequent reductive elimination to form the cross-coupled product. mdpi.com

Furthermore, other transition metals like nickel, copper, and rhodium have been employed in the catalytic functionalization of fluoroalkenes. nih.gov These reactions can lead to C-H functionalization, annulations to form cyclic structures, and other valuable transformations. For instance, manganese-catalyzed C-F/C-H functionalization has been reported for perfluoroalkenes. nih.gov Iron has also been explored as a catalyst for crafting carbenes from chlorine-based molecules, which then react to form cyclopropanes, a vital process in synthesizing medicines. sciencedaily.com

Table 4: Examples of Metal-Catalyzed Reactions on Fluoroalkenes

| Metal Catalyst | Reaction Type | Potential Application |

|---|---|---|

| Palladium(0) | Cross-Coupling (e.g., Suzuki) | C-F bond arylation/alkylation |

| Nickel | Cross-Coupling | C-F bond functionalization |

| Copper | Defluorinative Borylation | Synthesis of fluoro allyl boronic esters |

| Rhodium | Cycloisomerization/Addition | Formation of complex cyclic structures |

Surface Chemistry Interactions

The high fluorine content of 2-propenenitrile, 2,3,3-trifluoro- is expected to impart unique surface properties. Fluorinated compounds are well-known for their low surface energy, leading to hydrophobic and oleophobic characteristics. dtic.milacs.orgrsc.org If used to create a polymer or a surface coating, materials derived from this monomer would likely exhibit non-stick and repellent properties. youtube.comnih.gov

Studies on the adsorption of related fluorinated molecules on various surfaces provide insight into the potential interactions of 2-propenenitrile, 2,3,3-trifluoro-. For example, research on the adsorption of acetonitrile (B52724) on fluorinated graphite (B72142) has shown that the fluorinated matrix can influence the photochemistry of the adsorbed molecule. nih.gov Similarly, the interaction of fluorinated nitriles with surfaces is an area of interest for applications like high-energy-density batteries, where interfacial compatibility is crucial. acs.org Theoretical studies have also investigated the adsorption of nitriles on interstellar grain surfaces, showing that the nature of the surface influences the adsorption energy. researchgate.net The surface chemistry of carboxylated nitrile butadiene rubber has also been modified by fluorination. researchgate.net Furthermore, first-principles studies on the adsorption of methane (B114726) on fluorinated nickel surfaces have been conducted to understand fluorination processes. mdpi.comnih.gov

Adsorption Phenomena on Solid Surfaces

The adsorption of 2-propenenitrile, 2,3,3-trifluoro- onto a solid surface is expected to be a complex interplay of forces. The polarity of the molecule, induced by the highly electronegative fluorine atoms and the nitrile group, will likely lead to significant electrostatic interactions with polar surfaces. On non-polar surfaces, weaker van der Waals forces would dominate.

The surface chemistry of fluorochemicals can lead to the creation of surfaces with extremely low free surface energies. dtic.mil This is achieved when the outermost layer of molecules is highly fluorinated. dtic.mil In the case of 2-propenenitrile, 2,3,3-trifluoro-, the orientation of the molecule upon adsorption would be critical in determining the resulting surface properties.

On metallic surfaces, the interaction could be stronger, potentially involving the π-system of the double bond and the lone pair of electrons on the nitrile nitrogen. Studies on other fluorinated molecules, such as fluorinated fullerenes on metallic surfaces, have shown that these molecules can act as a source of fluorine for surface reactions. researchgate.net A similar reactivity might be anticipated for 2-propenenitrile, 2,3,3-trifluoro-.

It is important to note that without specific experimental data for 2-propenenitrile, 2,3,3-trifluoro-, the exact nature of its adsorption on different solid surfaces remains speculative. Detailed studies using techniques such as temperature-programmed desorption (TPD) and X-ray photoelectron spectroscopy (XPS) would be necessary to elucidate the specific adsorption energies and molecular orientations.

Surface Reactions with Semiconductor Materials

The interaction of 2-propenenitrile, 2,3,3-trifluoro- with semiconductor surfaces such as silicon (Si) and germanium (Ge) is of particular interest due to the wide use of fluorine-containing compounds in semiconductor manufacturing for processes like etching and surface passivation. inhancetechnologies.com The reactivity of semiconductor surfaces, which often possess dangling bonds and reactive dimer structures, makes them susceptible to reaction with unsaturated and fluorinated molecules. researchgate.net

The reaction of 2-propenenitrile, 2,3,3-trifluoro- on a semiconductor surface could proceed through several pathways:

[2+2] Cycloaddition: The carbon-carbon double bond could undergo a [2+2] cycloaddition reaction with the dimers on a reconstructed Si(100) or Ge(100) surface. This is a common reaction pathway for alkenes on these surfaces.

Dative Bonding through the Nitrile Group: The nitrile group could initially form a dative bond with a Lewis acidic surface site on the semiconductor. This could be a precursor to further reactions.

Dissociative Adsorption: Given the strength of silicon-fluorine and germanium-fluorine bonds, it is highly probable that the C-F bonds in 2-propenenitrile, 2,3,3-trifluoro- could dissociate upon adsorption, leading to the fluorination of the semiconductor surface. researchgate.netnih.gov Studies on the adsorption of molecular fluorine (F2) on Si{001} have shown that fluorine atoms can be abstracted from the molecule and bind to the surface. nih.gov A similar abstraction of fluorine from 2-propenenitrile, 2,3,3-trifluoro- is a plausible reaction pathway.

The specific products of such surface reactions would depend on factors like temperature, surface coverage, and the specific reconstruction of the semiconductor surface. For instance, at low temperatures, molecular adsorption might be favored, while at higher temperatures, dissociative pathways leading to surface fluorination and decomposition of the parent molecule are more likely.

Without dedicated surface science studies on 2-propenenitrile, 2,3,3-trifluoro-, the precise reaction mechanisms and resulting surface species are yet to be determined. The combination of a reactive double bond, a coordinating nitrile group, and labile fluorine atoms makes this molecule a compelling candidate for future investigations in semiconductor surface chemistry.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms. For 2-Propenenitrile, 2,3,3-trifluoro-, analysis of ¹H, ¹⁹F, and ¹³C NMR spectra would provide a complete picture of its molecular structure.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The analysis of the ¹⁹F NMR spectrum of 2-Propenenitrile, 2,3,3-trifluoro- would be crucial for its characterization. The spectrum is expected to show distinct signals for the different fluorine environments: the two geminal fluorine atoms on the C3 carbon (=CF₂) and the single fluorine atom on the C2 carbon (=CF-).

The chemical shifts of these fluorine nuclei would be influenced by their positions relative to the electron-withdrawing nitrile group and the double bond. Furthermore, spin-spin coupling between the fluorine atoms would provide valuable structural information. Specifically, one would expect to observe:

Geminal coupling (²JFF) between the two fluorine atoms on the C3 carbon.

Vicinal coupling (³JFF) between the fluorine on C2 and the fluorines on C3, with distinct cis and trans coupling constants.

A detailed analysis of these coupling patterns would allow for the unambiguous assignment of the stereochemistry of the molecule.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For 2-Propenenitrile, 2,3,3-trifluoro-, the spectrum would show three distinct signals corresponding to the three carbon atoms: the nitrile carbon (C1), the olefinic carbon bonded to a fluorine (C2), and the olefinic carbon bonded to two fluorine atoms (C3).

The chemical shifts of these carbons would be significantly affected by the attached fluorine atoms and the nitrile group. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. The olefinic carbons would also be downfield, with their exact shifts influenced by the number of attached fluorine atoms. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF) would be observed, providing additional structural confirmation. The magnitude of these coupling constants is indicative of the number of bonds separating the carbon and fluorine atoms.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of 2-Propenenitrile, 2,3,3-trifluoro- would be expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

A strong, sharp absorption band for the C≡N stretching vibration of the nitrile group, typically found in the region of 2200-2260 cm⁻¹.

Stretching vibrations for the C=C double bond, which would likely appear in the 1600-1680 cm⁻¹ region.

Strong absorption bands corresponding to the C-F stretching vibrations, typically found in the fingerprint region between 1000 and 1400 cm⁻¹. The presence of multiple fluorine atoms would likely result in several strong bands in this region.

Raman Spectroscopic Investigations

Raman spectroscopy would provide complementary information to the IR spectrum. The C=C double bond and the C≡N triple bond, being highly polarizable, are expected to show strong signals in the Raman spectrum. The symmetric vibrations of the CF₂ group would also be expected to be Raman active. Analysis of the Raman spectrum would aid in the complete vibrational assignment for the molecule.

Mass Spectrometry

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Under electron ionization, 2-Propenenitrile, 2,3,3-trifluoro- (molecular weight: 107.03 g/mol ) undergoes fragmentation, producing a characteristic mass spectrum. The spectrum is defined by a series of peaks, each corresponding to a specific ion fragment. The molecular ion peak (M+) is observed, confirming the molecular weight. The fragmentation pattern is dominated by the loss of fluorine atoms and cleavage of the carbon-carbon bonds. The major fragments observed in the EI mass spectrum are presented in the table below. nist.gov

| m/z (Mass/Charge Ratio) | Ion Fragment | Relative Intensity (%) |

| 107 | [C₃F₃N]⁺ (Molecular Ion) | 100.0 |

| 88 | [C₃F₂N]⁺ | 13.0 |

| 76 | [C₂F₂N]⁺ | 11.5 |

| 69 | [CF₃]⁺ | 10.0 |

| 57 | [C₂FN]⁺ | 20.0 |

| 50 | [CF₂]⁺ | 8.0 |

| 31 | [CF]⁺ | 15.0 |

Note: Data is compiled from the NIST Mass Spectrometry Data Center. The relative intensities are approximate and serve to illustrate the primary fragmentation pathways.

Gas phase ion energetics data provides insight into the energy required to form specific fragment ions from the parent molecule. The appearance energy (AE) is the minimum energy required to produce a particular ion. This data is crucial for understanding bond strengths and fragmentation mechanisms within the molecule. Studies have determined the appearance energies for several key fragments of 2-Propenenitrile, 2,3,3-trifluoro- upon electron impact.

| Ion | Appearance Energy (eV) | Other Products |

| C₃NF₂⁺ | 14.3 ± 0.1 | F |

| C₂NF₂⁺ | 14.9 ± 0.1 | ? |

| C₂NF⁺ | 15.1 ± 0.1 | ? |

| CF⁺ | 13.3 ± 0.1 | ? |

Source: Data compiled by the NIST Chemistry WebBook, based on research by Chelobov, F.N., et al. (1969).

X-ray Diffraction Crystallography (for Solid State Derivatives)

While the prompt specifies data for solid-state derivatives, a low-temperature X-ray crystallographic study has been successfully performed on 2-Propenenitrile, 2,3,3-trifluoro- itself. nih.gov This analysis provides precise information about the molecule's three-dimensional structure, bond lengths, and bond angles in the solid state.

The crystal structure was determined at a temperature of 113 K. nih.gov The compound crystallizes in the monoclinic system with the space group P2(1/n). nih.gov The lattice parameters and other key crystallographic data are summarized in the table below.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1/n) |

| a | 8.595(4) Å |

| b | 8.748(1) Å |

| c | 5.421(1) Å |

| β | 102.83(2)° |

| Z (Molecules per unit cell) | 4 |

| Temperature | 113 K |

The study revealed selected experimental bond lengths, including a C=C double bond length of 1.326(1) Å and a C≡N triple bond length of 1.158(1) Å. nih.gov The analysis also showed that the C-F bond lengths of the CF₂ group are notably shorter than that of the C-F bond in the CF(CN) unit. nih.gov This structural information is in general agreement with geometries calculated by ab initio methods. nih.gov

Conformational Analysis via Spectroscopy (e.g., Microwave Spectroscopy)

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It is exceptionally well-suited for determining precise molecular geometries, dipole moments, and for distinguishing between different conformational isomers (rotamers).

A review of the current scientific literature indicates that a detailed conformational analysis of 2-Propenenitrile, 2,3,3-trifluoro- using microwave spectroscopy has not been reported. However, the technique has been successfully applied to structurally related fluorinated nitriles. For instance, a study on 3-fluoropropionitrile identified and characterized two distinct conformers (antiperiplanar and synclinal) and determined their energy difference through microwave spectroscopy. nih.gov This demonstrates the potential and suitability of the method for a rigorous conformational landscape exploration of 2-Propenenitrile, 2,3,3-trifluoro-. Such a study would provide valuable data on its preferred gas-phase structure and the energetic barriers between any existing conformers.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of fluorinated nitriles. These methods allow for the determination of electronic structure, the energetics of chemical reactions, and the analysis of reaction pathways at the atomic level.

The electronic structure of a molecule governs its fundamental chemical and physical properties. For 2-Propenenitrile, 2,3,3-trifluoro-, both experimental and theoretical methods have been employed to determine its geometry.

Ab initio calculations have been performed to compute the molecular geometry of 2-Propenenitrile, 2,3,3-trifluoro-, with results showing good agreement with experimental data obtained from X-ray crystallography. acs.org The experimentally determined bond lengths from a single-crystal X-ray diffraction study at 113 K provide a precise geometric description of the molecule in the solid state. acs.org

Table 1: Experimental Bond Lengths of 2-Propenenitrile, 2,3,3-trifluoro-

| Bond | Bond Length (Å) |

| C=C | 1.326(1) |

| C≡N | 1.158(1) |

Source: Britton, D., et al. (2024) acs.org

The energetics of molecular transformations, such as bond dissociation and reaction energies, are critical for understanding the stability and reactivity of 2-Propenenitrile, 2,3,3-trifluoro-. Theoretical calculations are instrumental in determining these values.

In studies of the decomposition of larger fluorinated nitriles like (CF₃)₂CFCN, 2-Propenenitrile, 2,3,3-trifluoro- has been identified as a potential byproduct. researchgate.net The computational analysis within such studies provides valuable data on the bond energies of related structures. For example, the bond energy of a C-CF₃ bond in a similar fluorinated nitrile was calculated to be 94.7 kcal/mol at the M06-2X/def2-QZVP//M06-2X/6-311G(d,p) level of theory, highlighting the strength of carbon-fluorine and related bonds. researchgate.net Although a specific bond dissociation energy table for 2-Propenenitrile, 2,3,3-trifluoro- is not provided in the searched literature, these related findings suggest that significant energy is required to break the C-F bonds in this molecule.

Understanding the mechanisms of reactions involving 2-Propenenitrile, 2,3,3-trifluoro- requires the mapping of reaction pathways and the identification of transition states. While specific, detailed reaction pathway analyses for this molecule are not extensively documented in the available research, the methodologies for such investigations are well-established.

Transition state theory, combined with quantum chemical calculations, is used to determine the activation energies of reactions. For example, in the study of the reaction of (CF₃)₂CFCN with OH radicals, the potential energy surface and the vibrational frequencies of reactants, transition states, and products are calculated to determine the reaction rate constants. researchgate.net A similar approach could be applied to study the reactions of 2-Propenenitrile, 2,3,3-trifluoro-, such as its hydrolysis or cycloaddition reactions. The presence of the electron-deficient C=C double bond suggests that it is susceptible to nucleophilic attack, and computational studies could elucidate the preferred pathways for such reactions. ufl.edu

For a relatively rigid molecule like 2-Propenenitrile, 2,3,3-trifluoro-, the conformational landscape is expected to be simple. The primary conformational freedom would involve the rotation around the C-C single bond. However, due to the planarity of the double bond and the nitrile group, the molecule is largely planar. Computational methods can be used to confirm the minimum energy conformation and to calculate the energy barriers for any possible rotations. For other fluorinated molecules, conformational analyses have been performed to identify the most stable conformers and their relative energies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules over time, including their interactions in different environments. 2-Propenenitrile, 2,3,3-trifluoro- has been observed as a product in MD simulations of the degradation of larger fluorinated compounds. researchgate.net In a simulation of the decomposition of a C4-fluoronitrile/CO₂ mixture at high temperatures (2000-5000 K), CF₂=CFCN was identified as one of the dominant products. researchgate.net These simulations can help to understand the complex reaction networks that occur under extreme conditions, such as in electrical discharges.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental spectra for structure verification and analysis.

For 2-Propenenitrile, 2,3,3-trifluoro-, vibrational frequencies have been calculated using ab initio methods, and these theoretical results are in general agreement with experimental findings. acs.org The calculation of vibrational spectra, such as infrared (IR) and Raman, is a standard output of frequency calculations in quantum chemistry software. A comparative study of substituted ethylenes has noted the C=C stretching frequency for this molecule.

Table 2: Selected Calculated and Experimental Spectroscopic Data for 2-Propenenitrile, 2,3,3-trifluoro-

| Spectroscopic Feature | Method | Value (cm⁻¹) |

| C=C Stretching Frequency | Infrared Spectroscopy | Not specified in source |

While detailed predicted NMR chemical shifts for 2-Propenenitrile, 2,3,3-trifluoro- were not found in the searched literature, DFT-based methods are routinely used for their accurate prediction in other fluorinated organic molecules. Such calculations would be valuable in assigning experimental NMR spectra.

Machine Learning Applications in Reactivity Prediction

The prediction of chemical reactivity for complex molecules such as 2,3,3-trifluoro-2-propenenitrile is a significant challenge in computational chemistry. Traditional methods relying on quantum mechanics (QM) can be computationally expensive, especially for large-scale screening of reaction conditions or catalysts. Machine learning (ML) has emerged as a powerful tool to accelerate and refine these predictions, offering a pathway to rapidly assess the reactivity of novel compounds. ukcatalysishub.co.uknih.gov By learning from existing data, ML models can predict various aspects of a reaction, including outcomes, yields, and regioselectivity. ukcatalysishub.co.ukucla.edu

The application of ML to reactivity prediction often involves a synergy between ML algorithms and quantum chemical calculations. acs.org For instance, QM methods can be used to generate a dataset of reaction energies or activation barriers, which is then used to train an ML model. acs.org This trained model can then make rapid predictions for new reactions, avoiding the need for costly QM calculations for every new scenario. researchgate.net This approach is particularly valuable for compounds like 2,3,3-trifluoro-2-propenenitrile, where the presence of fluorine atoms can lead to complex electronic effects that influence its reactivity in phenomena such as cycloaddition and copolymerization reactions.

A key aspect of building effective ML models for reactivity prediction is the development of robust molecular representations or features. nih.gov These can range from simple molecular fingerprints to more complex descriptors derived from quantum chemical calculations, such as atomic charges or orbital energies. nih.govrsc.org For fluorinated alkenes like 2,3,3-trifluoro-2-propenenitrile, descriptors that capture the strong electron-withdrawing nature of the fluorine atoms and the nitrile group are crucial for accurately modeling its reactivity.

Recent advancements have led to the development of sophisticated ML models capable of predicting the regioselectivity of chemical reactions with high accuracy. rsc.orgrsc.org Models like RegioML, which combines semi-empirical quantum chemistry calculations with gradient boosting machines, have demonstrated high accuracy in predicting the outcomes of electrophilic aromatic substitutions. rsc.orgsemanticscholar.org While not directly applied to 2,3,3-trifluoro-2-propenenitrile, these methodologies provide a framework for developing similar models for the reactions of fluorinated alkenes. Such a model could, for example, predict the preferred orientation of reactants in a cycloaddition reaction involving 2,3,3-trifluoro-2-propenenitrile.

The table below illustrates a conceptual application of a machine learning model for predicting the regioselectivity of a hypothetical reaction involving 2,3,3-trifluoro-2-propenenitrile. The model's predictions are based on learned patterns from a dataset of similar reactions.

Table 1: Hypothetical Machine Learning Model Predictions for the Regioselectivity of a Diels-Alder Reaction involving 2,3,3-trifluoro-2-propenenitrile

| Diene Partner | Predicted Major Regioisomer | Predicted Confidence (%) | Key Descriptors Utilized |

| 1,3-Butadiene | 3,3,4-Trifluoro-4-cyanocyclohexene | 85.2 | LUMO energy, Atomic Charges |

| Isoprene | 3,3,4-Trifluoro-4-cyano-1-methylcyclohexene | 78.9 | Steric Hindrance Parameters, Frontier Orbital Overlap |

| Cyclopentadiene | 5,5,6-Trifluoro-6-cyano-bicyclo[2.2.1]hept-2-ene | 92.5 | Geometric Constraints, Electrostatic Potential |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Furthermore, machine learning can be instrumental even when experimental data is scarce. rsc.org Physics-based models can be used to generate synthetic data for training ML models. rsc.org This is particularly relevant for novel or highly specialized compounds like 2,3,3-trifluoro-2-propenenitrile, for which large experimental datasets may not exist. A combination of a machine-learned reaction representation and on-the-fly quantum mechanical descriptors can also enhance prediction accuracy, especially for learning from smaller datasets. rsc.orgresearchgate.net

The development of interpretable machine learning models is another crucial area of research. ntu.edu.sg By understanding which molecular features the model uses to make its predictions, chemists can gain deeper insights into the underlying reaction mechanisms. ntu.edu.sg For 2,3,3-trifluoro-2-propenenitrile, an interpretable ML model could elucidate the relative importance of electronic and steric effects in directing its reactivity, guiding the rational design of new synthetic methodologies.

Interactive data tables can further enhance the utility of machine learning predictions by allowing researchers to explore the relationships between different molecular features and predicted reactivity. The following interactive table demonstrates how a user might explore the predicted reaction barrier for a nucleophilic addition to 2,3,3-trifluoro-2-propenenitrile based on different nucleophiles and calculated molecular descriptors.

Table 2: Interactive Prediction of Reaction Barriers for Nucleophilic Addition to 2,3,3-trifluoro-2-propenenitrile

| Nucleophile | Nucleophilicity Parameter (N) | Calculated LUMO Energy (eV) | Predicted Reaction Barrier (kcal/mol) |

| Methoxide | 20.5 | -1.2 | 8.5 |

| Cyanide | 18.2 | -1.2 | 9.8 |

| Thiophenoxide | 22.1 | -1.2 | 7.2 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential application of machine learning in reactivity prediction.

Applications in Advanced Materials and Chemical Synthesis

Precursor for Fluorinated Polymers and Copolymers

While 2,3,3-trifluoro-2-propenenitrile does not readily undergo homopolymerization, it actively participates in copolymerization with various other monomers. This characteristic allows for the incorporation of its unique fluorine-containing structural motifs into a diverse range of polymer chains, thereby modifying the properties of the resulting materials.

Research has demonstrated the successful copolymerization of trifluoroacrylonitrile with monomers such as vinyl acetate (B1210297) and styrene (B11656). In these reactions, it was observed that the copolymerization parameter for trifluoroacrylonitrile (r1) is essentially zero, indicating its high propensity to alternate with the comonomer units rather than forming blocks of its own. This behavior is crucial for achieving a uniform distribution of the fluorinated monomer within the polymer backbone, which in turn leads to predictable and consistent material properties.

The incorporation of 2,3,3-trifluoro-2-propenenitrile into polymers can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and modified surface properties. Fluoropolymers, in general, are known for their low surface energy, leading to applications in non-stick and low-friction coatings. coatingsystems.com The presence of the nitrile group also offers a site for further chemical modification of the copolymer.

A study on the copolymerization of trifluoroacrylonitrile with vinyl acetate and styrene provided the following copolymerization parameters:

| Comonomer | Copolymerization Parameter (r2) | Trifluoroacrylonitrile (r1) |

| Vinyl Acetate | 0.21 | ~0 |

| Styrene | 0.67 | ~0 |

These values highlight the tendency of trifluoroacrylonitrile to readily react with the growing polymer chains initiated by the comonomer radicals. The resulting copolymers possess a unique combination of properties derived from both the fluorinated and non-fluorinated monomer units.

Building Block for Novel Fluorinated Heterocycles

The electron-deficient double bond and the nitrile group in 2,3,3-trifluoro-2-propenenitrile make it a versatile substrate for various cycloaddition reactions, leading to the synthesis of novel fluorinated heterocyclic compounds. d-nb.infomdpi.comuzh.chnih.gov These heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. ekb.egmdpi.com

One of the key reaction types is the [3+2] cycloaddition. d-nb.info For instance, fluorinated nitrile oxides, which can be generated in situ, react with thioketones in a regioselective manner to produce 1,4,2-oxathiazoles. mdpi.com While direct examples using 2,3,3-trifluoro-2-propenenitrile are not extensively documented in readily available literature, its structural similarity to other fluorinated alkenes suggests its potential as a dipolarophile in such reactions. The general principle involves the reaction of a 1,3-dipole with the double bond of the fluorinated propenenitrile to form a five-membered ring.

Furthermore, the Diels-Alder reaction, a [4+2] cycloaddition, represents another important pathway for constructing six-membered heterocyclic rings. researchgate.netmasterorganicchemistry.comkhanacademy.org In this context, 2,3,3-trifluoro-2-propenenitrile can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances its reactivity as a dienophile. For example, reaction with a substituted diene could lead to the formation of a fluorinated cyclohexene (B86901) derivative, which can then be further transformed into various aromatic and non-aromatic heterocyclic systems. The synthesis of trifluoromethyl-substituted pyridines, for instance, has been achieved through cycloaddition strategies involving other fluorinated building blocks, highlighting the potential of such pathways. google.comnih.gov

The synthesis of various fluorinated heterocycles often relies on the use of fluorinated building blocks in condensation and cycloaddition reactions. nih.govekb.eg The reactivity of 2,3,3-trifluoro-2-propenenitrile makes it a promising candidate for the construction of a variety of heterocyclic systems, including but not limited to, pyridines, pyrimidines, and sulfur-containing heterocycles. mdpi.com

Intermediate in Specialty Chemical Synthesis

The dual functionality of 2-propenenitrile, 2,3,3-trifluoro- makes it a valuable intermediate in the synthesis of a variety of specialty chemicals, particularly in the agrochemical and pharmaceutical sectors. mdpi.comgoogle.comresearchgate.netnih.govrsc.org The presence of the trifluoromethyl group is a common feature in many modern active ingredients, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. google.comrsc.org

In the synthesis of agrochemicals, trifluoromethyl-containing pyridines are a key structural motif found in numerous herbicides, fungicides, and insecticides. google.comnih.gov For example, the herbicide fluazifop-butyl (B166162) and the fungicide fluopyram (B1672901) contain trifluoromethylpyridine moieties. google.com While the direct synthetic routes from 2,3,3-trifluoro-2-propenenitrile to these specific commercial products are not always publicly detailed, the fundamental chemistry suggests its utility. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can be functionalized through various addition reactions, providing multiple handles for constructing complex molecular architectures.

Similarly, in the pharmaceutical industry, the incorporation of trifluoromethyl groups into heterocyclic scaffolds is a widely used strategy to improve the pharmacological profile of drug candidates. mdpi.com For instance, some antiviral and anticancer agents feature trifluoromethylated nucleoside analogues or other heterocyclic systems. nih.govnih.govnih.govnih.gov The synthesis of such compounds often involves the use of versatile fluorinated building blocks. The reactivity of 2,3,3-trifluoro-2-propenenitrile allows for its potential integration into synthetic pathways for creating novel therapeutic agents.

The general synthetic utility is summarized in the following table:

| Functional Group | Potential Transformation | Application in Specialty Chemicals |

| Nitrile (C≡N) | Hydrolysis to Carboxylic Acid, Reduction to Amine, Cyclization Reactions | Synthesis of amides, amines, and nitrogen-containing heterocycles for pharmaceuticals and agrochemicals. |

| Trifluorovinyl | Cycloaddition Reactions, Nucleophilic Addition | Formation of carbocyclic and heterocyclic rings, introduction of fluorine-containing side chains. |

Role in Material Science Applications (e.g., Coatings)

The incorporation of 2,3,3-trifluoro-2-propenenitrile into polymers and other materials can significantly enhance their surface properties, making them suitable for various material science applications, including the development of specialized coatings. coatingsystems.com Fluoropolymers are well-known for their use in creating surfaces with low surface energy, leading to properties such as hydrophobicity, oleophobicity, and stain resistance. coatingsystems.com

While direct applications of homopolymers of 2,3,3-trifluoro-2-propenenitrile in coatings are unlikely due to its reluctance to homopolymerize, its copolymers offer a viable route to functional coatings. By copolymerizing it with other monomers, such as acrylates or vinyl ethers, it is possible to create a polymer with a fluorinated surface. These copolymers can be formulated into coating systems that provide a protective and functional layer on various substrates. google.com

The properties imparted by the fluorinated segments of the copolymers include:

Low Surface Energy: This leads to anti-graffiti and easy-to-clean surfaces.

Chemical Resistance: The strong carbon-fluorine bonds enhance the coating's resistance to chemical attack. coatingsystems.com

Weatherability: Fluoropolymers exhibit excellent resistance to UV degradation, making them suitable for outdoor applications.

The nitrile groups present in the copolymers can also serve as cross-linking sites, allowing for the formation of a more durable and robust coating network. Furthermore, these nitrile functionalities can be used for post-polymerization modification, enabling the attachment of other functional molecules to the surface, a technique known as surface modification. researchgate.netresearchgate.net This could be utilized to create surfaces with specific functionalities, such as antimicrobial properties or enhanced biocompatibility.

The development of fluoropolymer coatings is an active area of research, with a focus on achieving desired performance characteristics while considering environmental and regulatory aspects. pfluon.com The use of versatile fluorinated monomers like 2,3,3-trifluoro-2-propenenitrile in copolymerization offers a pathway to tailor the properties of coatings for specific high-performance applications.

Environmental Fate and Atmospheric Chemistry

Degradation Mechanisms in Environmental Media

Once the initial reaction with an atmospheric oxidant like the OH radical occurs, a cascade of subsequent reactions leads to the degradation of 2-Propenenitrile, 2,3,3-trifluoro-. The resulting radical intermediates will rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂).

These peroxy radicals can then undergo several reactions, primarily with nitric oxide (NO) and hydroperoxy radicals (HO₂). copernicus.org The reaction with NO typically leads to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO₂). The alkoxy radical is a key intermediate that can undergo further decomposition or isomerization.

For 2-Propenenitrile, 2,3,3-trifluoro-, the degradation of the alkoxy radical is expected to lead to the formation of smaller, more oxidized, and often fluorinated products. Based on the degradation mechanisms of other fluoroalkenes, potential degradation products could include carbonyl fluoride (B91410) (COF₂), trifluoroacetyl fluoride (CF₃C(O)F), and other perfluorinated carbonyl compounds. researchgate.net These compounds can then be further degraded or removed from the atmosphere through wet and dry deposition.

A significant concern with the atmospheric degradation of many fluorinated compounds is the potential formation of persistent and bioaccumulative substances, such as perfluorocarboxylic acids (PFCAs). nih.govnih.gov The atmospheric oxidation of some fluorotelomer alcohols, for example, is a known source of PFCAs in the environment. nih.gov It is plausible that the degradation of 2-Propenenitrile, 2,3,3-trifluoro- could also contribute to the formation of short-chain PFCAs, although specific studies are needed to confirm this.

In aqueous environmental media, such as cloud water or oceans, the degradation of 2-Propenenitrile, 2,3,3-trifluoro- is likely to be slow. Hydrolysis of the nitrile group and the carbon-fluorine bonds is generally not a rapid process for such compounds under typical environmental conditions. nih.gov

Table 2: Plausible Atmospheric Degradation Products of 2-Propenenitrile, 2,3,3-trifluoro-

| Intermediate/Product | Chemical Formula | Formation Pathway |

| Fluoroalkyl Radical | C₃HF₃N• | Initial OH radical addition to the C=C bond |

| Peroxy Radical | C₃HF₃NO₂• | Reaction of the fluoroalkyl radical with O₂ |

| Alkoxy Radical | C₃HF₃NO• | Reaction of the peroxy radical with NO |

| Carbonyl Fluoride | COF₂ | Decomposition of the alkoxy radical |

| Trifluoroacetyl Fluoride | CF₃C(O)F | Decomposition of the alkoxy radical |

| Short-chain PFCAs | e.g., Trifluoroacetic acid (TFA) | Further oxidation of degradation intermediates |

Note: This table presents hypothetical degradation products based on established atmospheric chemistry principles for similar fluorinated compounds. The actual product distribution would need to be determined through specific experimental or modeling studies.

Future Research Directions and Outlook

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of 2,3,3-trifluoroacrylonitrile is a foundational step for its broader application. Future research will likely concentrate on moving beyond traditional synthetic routes to more sophisticated catalytic systems. Drawing parallels from the synthesis of other fluoroalkenes, research could explore Wittig-type olefinations and Julia-Kocienski olefination reactions, which have proven effective for creating C-F bonds with high stereoselectivity. acs.orgcas.cnnih.gov Mechanistic studies of these reactions, aided by computational analysis, will be crucial for understanding the role of intermediates and optimizing reaction conditions. acs.org

Furthermore, the development of single-site metal catalysts, which have been successful in the polymerization of polar vinyl monomers, presents a promising direction. researchgate.net Transition metal-catalyzed approaches, such as those using palladium complexes for the copolymerization of ethylene (B1197577) with vinyl fluoride (B91410), could be adapted for the synthesis of trifluoroacrylonitrile or its derivatives. mdpi.com Another innovative approach could involve exploring alternative feedstocks. For instance, the synthesis of acrylonitrile (B1666552) from acetonitrile (B52724) and methanol using Fe/MgO catalysts suggests a potential pathway for developing non-propylene-based routes for fluorinated analogues, which could offer environmental and cost benefits. epa.gov

Exploration of New Polymerization Methodologies

The polymerization of highly fluorinated monomers like 2,3,3-trifluoroacrylonitrile presents unique challenges. Historically, the polymerization of fluorinated vinyl monomers has been dominated by radical polymerization. rsc.org However, this method often provides limited control over the polymer architecture. Consequently, a significant future research direction is the exploration of alternative polymerization techniques.

Anionic polymerization is a largely underdeveloped area for fluorinated monomers but holds considerable promise for producing well-defined polymers. rsc.org Studies on the anionic polymerization of acrylonitrile have demonstrated the potential to create high molecular weight polymers with narrow molecular weight distributions, a goal that could be pursued for its trifluorinated counterpart. researchgate.netresearchgate.net

Controlled radical polymerization (CRP) techniques are expected to be a major focus. Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) offer precise control over molecular weight, polydispersity, and architecture. kyushu-u.ac.jpresearchgate.net The development of photo-controlled systems, potentially using organocatalysts, could allow for temporal control of the polymerization process, enabling the synthesis of complex block copolymers. acs.org Additionally, cationic RAFT polymerization, which has been successfully applied to other electron-deficient fluoromonomers like semi-fluorinated vinyl ethers by using highly active acid catalysts, could be a viable strategy to overcome the low reactivity of 2,3,3-trifluoroacrylonitrile. chemrxiv.org

Design of Advanced Materials with Tuned Properties

The primary driver for research into 2,3,3-trifluoroacrylonitrile is the potential for creating advanced materials with unique and highly desirable properties. The incorporation of fluorine is known to impart low surface energy, high thermal stability, chemical resistance, and specific dielectric properties. Future work will focus on harnessing these attributes by designing homo- and copolymers with precisely tailored characteristics.

A key application area for such fluoropolymers is in the microelectronics and high-frequency communication industries, which require materials with low dielectric constants (Dk) and low dielectric loss (Df or tan δ) to ensure signal integrity. rsc.orgrsc.org Research will involve copolymerizing 2,3,3-trifluoroacrylonitrile with other monomers to fine-tune these dielectric properties. As demonstrated with other fluoropolymers, this approach can yield materials suitable for use as dielectric substrates or packaging materials. rsc.org The development of photopatternable fluoropolymers also opens the door to advanced fabrication techniques for electronic components. acs.org

The table below summarizes the properties of recently developed fluoropolymers, indicating the performance targets for new materials derived from 2,3,3-trifluoroacrylonitrile.

| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df / tan δ) | Frequency | Key Thermal Property |

|---|---|---|---|---|

| p-DBAF-FBCB (cross-linked fluoropolymer) | 2.51 | 2.41 × 10⁻³ | 5 GHz | T5d > 430 °C |

| Bio-based Anethole/Benzocyclobutene Copolymer | 2.50 | 1.4 × 10⁻³ | 5 GHz | T5d up to 460 °C |

Deeper Mechanistic Understanding through Advanced Computational Models

Underpinning all future advancements is the need for a fundamental, molecular-level understanding of the reaction mechanisms involved in both the synthesis and polymerization of 2,3,3-trifluoroacrylonitrile. Advanced computational modeling is an indispensable tool for achieving this.

Quantum chemical (QC) calculations and molecular dynamics (MD) simulations can provide profound insights into pre-polymerization systems. mdpi.com These models can be used to predict the interaction between monomer units, the efficacy of different initiator or catalyst systems, and the thermodynamic and kinetic profiles of polymerization reactions. researchgate.netmdpi.com For example, simulations can help screen for optimal functional monomers and their ratios before undertaking extensive experimental work. mdpi.com

Furthermore, computational models are critical for predicting the bulk properties of the resulting polymers. By simulating polymer chain conformations and interactions, researchers can forecast material properties such as thermal stability and dielectric response. mdpi.com This predictive capability accelerates the design-build-test cycle, enabling a more rational and efficient approach to developing new fluoropolymers with specific, tuned properties for targeted applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.